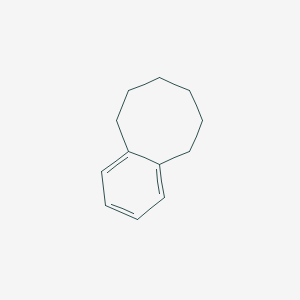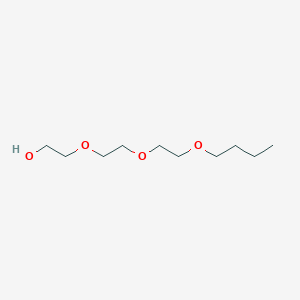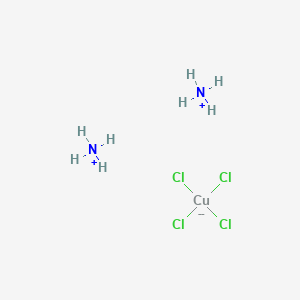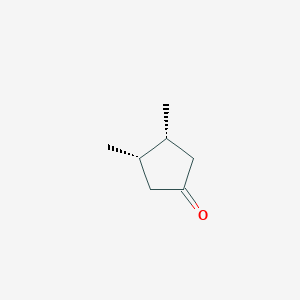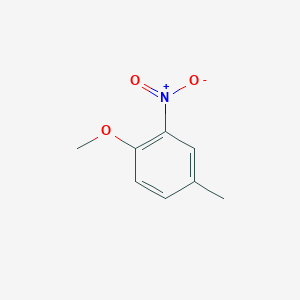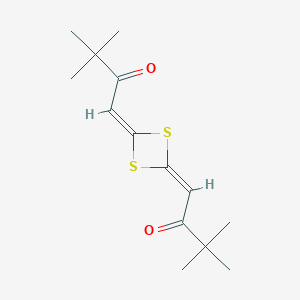
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-], also known as DTDMB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DTDMB is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 98-101°C.
Mechanism Of Action
The mechanism of action of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is not fully understood. However, it is believed that 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- acts as a dopant in organic semiconductors by increasing the concentration of charge carriers, such as electrons or holes. This leads to improved electrical conductivity and device performance. In organic solar cells, 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- acts as a hole transport material by facilitating the movement of holes from the active layer to the electrode, which results in increased efficiency and stability of the devices.
Biochemical And Physiological Effects
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has also been shown to have low acute toxicity in aquatic organisms.
Advantages And Limitations For Lab Experiments
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has several advantages for lab experiments. It is easy to synthesize and has a high purity. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is also stable under ambient conditions, which makes it easy to handle and store. However, 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous environments. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is also sensitive to light and air, which can lead to degradation over time.
Future Directions
There are several future directions for 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- research. One of the most promising areas of research is in the development of organic electronics. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has shown great potential as a dopant and hole transport material in organic semiconductors and solar cells. Further research in this area could lead to the development of more efficient and stable organic electronic devices. Another area of research is in the development of new synthesis methods for 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-. Current synthesis methods have a relatively low yield, and new methods could lead to a more efficient and cost-effective production of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-. Finally, more research is needed to fully understand the mechanism of action of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- and its potential biochemical and physiological effects.
Synthesis Methods
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- can be synthesized through the reaction of 2,3-dimethyl-2-butene-1,4-dithiol with formaldehyde in the presence of a strong acid catalyst. The reaction yields 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- as a yellow crystalline solid with a yield of approximately 30%.
Scientific Research Applications
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is in the field of organic electronics. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has been used as a dopant in organic semiconductors, which has resulted in improved electrical conductivity and device performance. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has also been used as a hole transport material in organic solar cells, which has led to increased efficiency and stability of the devices.
properties
CAS RN |
19018-14-5 |
|---|---|
Product Name |
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- |
Molecular Formula |
C14H20O2S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[4-(3,3-dimethyl-2-oxobutylidene)-1,3-dithietan-2-ylidene]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C14H20O2S2/c1-13(2,3)9(15)7-11-17-12(18-11)8-10(16)14(4,5)6/h7-8H,1-6H3 |
InChI Key |
FCSHNSCWWPVZLF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C=C1SC(=CC(=O)C(C)(C)C)S1 |
Canonical SMILES |
CC(C)(C)C(=O)C=C1SC(=CC(=O)C(C)(C)C)S1 |
synonyms |
1,1'-(1,3-Dithietane-2,4-diylidene)bis(3,3-dimethyl-2-butanone) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



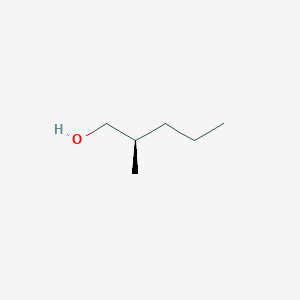
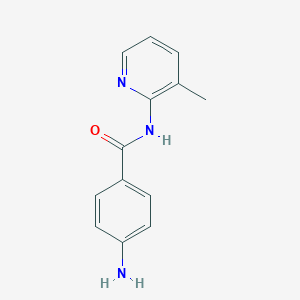
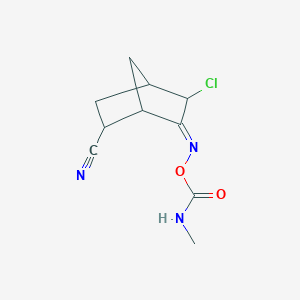
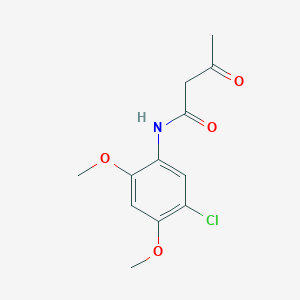
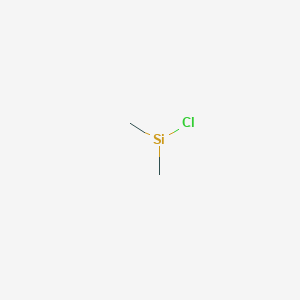
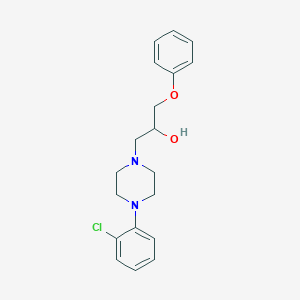
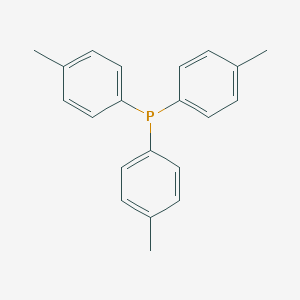
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
